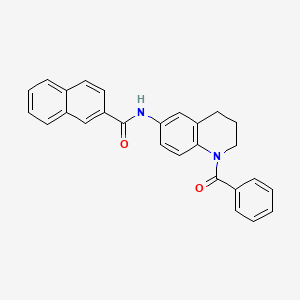

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O2/c30-26(23-13-12-19-7-4-5-10-21(19)17-23)28-24-14-15-25-22(18-24)11-6-16-29(25)27(31)20-8-2-1-3-9-20/h1-5,7-10,12-15,17-18H,6,11,16H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKXLLMYRVDPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and finally the attachment of the naphthamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: VU0155056 (VU01)

Compound : N-(2-{4-[2-Oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide (VU0155056).

Key Differences :

- Core structure: VU01 replaces the tetrahydroquinoline-benzoyl group with a piperidine ring linked to a benzoimidazolone moiety.

- Biological activity: VU01 is a potent phospholipase D (PLD) inhibitor, with IC₅₀ values in the nanomolar range, highlighting its role in modulating lipid signaling pathways.

- Physicochemical properties :

- Molecular weight : ~447.5 g/mol (higher due to the piperidine-benzoimidazolone group).

- logP : Estimated ~3.8–4.2 (increased lipophilicity from the benzoimidazolone and ethyl spacer).

Synthesis : VU01 is synthesized via amide coupling between a piperidine-ethylamine intermediate and 2-naphthoyl chloride, analogous to methods in .

Functional Analog: FIPI

Compound : N-[2-[4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide.

Key Differences :

- Substituents : FIPI incorporates a 5-fluoroindole carboxamide instead of naphthamide, reducing aromatic bulk but introducing halogenation.

- Biological activity : FIPI is a dual PLD1/PLD2 inhibitor with broader selectivity compared to VU01.

- Physicochemical properties :

- Molecular weight : ~450.5 g/mol.

- logP : ~4.0 (similar to VU01 but with fluorine enhancing electronegativity).

Structural Analog: N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Compound : Reported in .

Key Differences :

- Amide group : Propanamide substituent instead of naphthamide.

- Physicochemical properties :

- Molecular weight : 308.38 g/mol (vs. ~405.5 g/mol for the naphthamide derivative).

- logP : 2.96 (lower lipophilicity due to the shorter aliphatic chain and lack of naphthyl group).

Comparative Analysis Table

Research Findings and Implications

- However, the tetrahydroquinoline-benzoyl core may limit target selectivity compared to piperidine-based analogs like VU01 and FIPI, which show defined PLD inhibition.

- Synthetic Flexibility : The target compound’s synthesis likely follows modular amide coupling, enabling rapid derivatization, whereas triazole-containing analogs (e.g., ) require click chemistry, adding synthetic complexity.

- Unresolved Questions: The biological activity of the target compound remains uncharacterized in the provided evidence.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that includes a benzoyl moiety and a naphthamide group attached to a tetrahydroquinoline framework. The molecular formula is , and it has a molecular weight of approximately 365.44 g/mol.

Biological Activity

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies demonstrate its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and bacterial metabolism.

- Cell Cycle Modulation : It can induce cell cycle arrest at the G0/G1 phase in cancer cells.

- Apoptotic Pathways : The activation of caspases and other apoptotic markers suggests that it promotes programmed cell death in malignant cells.

Case Studies

Several case studies have explored the efficacy of this compound:

- Study 1 : A study evaluated its anticancer effects on MCF-7 cells and found that treatment with the compound led to a dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours .

- Study 2 : Another research focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria .

Q & A

Q. What are the established synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via amide coupling between 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine and 2-naphthoyl chloride. A representative procedure involves:

- Dissolving the amine (0.5 mmol) in anhydrous dichloromethane (DCM) with triethylamine (Et₃N, 2.5 mmol) as a base.

- Adding 2-naphthoyl chloride (0.6 mmol) dropwise under inert atmosphere.

- Stirring at room temperature for 2–6 hours, followed by extraction with DCM, washing with brine, drying over Na₂SO₄, and solvent evaporation.

- Purification via recrystallization (ethanol) or flash chromatography.

Key Optimization Factors:

- Use of Et₃N to scavenge HCl byproducts.

- Strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2).

Reference Protocol: Similar methods are described for analogous naphthamide derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer: The compound is characterized using:

- IR Spectroscopy: A strong C=O stretch (~1670–1680 cm⁻¹) confirms the amide bond. Aromatic C=C stretches appear near 1600 cm⁻¹ .

- ¹H/¹³C NMR: Key signals include:

- Benzoyl group: Aromatic protons at δ 7.40–8.40 ppm (multiplet).

- Tetrahydroquinolinyl protons: Aliphatic signals (δ 1.50–3.50 ppm) and downfield-shifted NH (δ ~10.7 ppm) .

- HRMS: Exact mass analysis confirms molecular formula (e.g., [M+H]+ calculated for C₂₇H₂₃N₂O₂: 407.1759; observed: 407.1765) .

Data Interpretation Tips:

- Compare with spectral libraries of structurally similar compounds (e.g., 2-naphthamide derivatives in ) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected splitting or integration values) are addressed by:

Cross-Validation: Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and assign overlapping signals.

Crystallographic Validation: Employ single-crystal X-ray diffraction (using SHELXL or Mercury ) to unambiguously determine the structure.

Computational Modeling: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software).

Case Study: In , chiral separation of enantiomers required NMR and optical rotation data to confirm stereochemistry .

Q. What strategies are recommended for enantiomeric resolution of chiral derivatives of this compound?

Methodological Answer: Chiral separation is achieved via supercritical fluid chromatography (SFC) :

- Column: Chiralpak AD-H (3 cm × 15 cm).

- Mobile Phase: 50% isopropyl alcohol/CO₂ (0.2% diethylamine additive).

- Conditions: 100 bar pressure, 50 mL/min flow rate, detection at 254 nm.

- Outcome: Baseline separation of enantiomers (RT difference >0.8 min) with >99% enantiomeric excess (ee) .

Application: This method was critical for isolating (R)- and (S)-enantiomers of a related tetrahydroquinolinyl naphthamide in .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity?

Methodological Answer: SAR studies involve:

Structural Modifications: Vary substituents on the benzoyl (e.g., electron-withdrawing groups) or naphthamide (e.g., halogenation) moieties.

Synthetic Routes: Use click chemistry () or palladium-catalyzed coupling () to introduce functional groups.

Bioassays: Test derivatives against target receptors (e.g., kinases, GPCRs) using in vitro binding assays or cell-based viability screens.

Example: In , modifying the tetrahydroquinolinyl substituent (e.g., adding fluorinated groups) enhanced target affinity .

Q. What computational tools are recommended for analyzing crystal packing or intermolecular interactions?

Methodological Answer:

- Mercury (CSD): Visualize hydrogen bonds, π-π stacking, and voids. The "Materials Module" identifies packing motifs (e.g., herringbone vs. columnar) .

- SHELX Suite: Refine high-resolution crystallographic data and validate thermal displacement parameters .

- Platon: Analyze symmetry operations and validate space group assignments.

Case Study: highlights Mercury’s utility in comparing packing patterns of polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.